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molecular formula C7H6N2 B1294559 2-Pyridylacetonitrile CAS No. 2739-97-1

2-Pyridylacetonitrile

Cat. No. B1294559
M. Wt: 118.14 g/mol
InChI Key: UKVQBONVSSLJBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04356177

Procedure details

In a flask equipped with a water separator are placed 7 g of 2-pyridyl acetonitrile, 12.8 g of isobutyraldehyde, 0.9 ml of acetic acid, 0.18 ml of piperidine and 250 ml of dry benzene. The mixture is heated under reflux for 3 hours. After cooling, the reaction mixture is washed with water, the organic phase is dried over sodium sulfate then the solvent is evaporated to dryness.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
12.8 g
Type
reactant
Reaction Step Three
Quantity
0.18 mL
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five
Quantity
0.9 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
O.[N:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]#[N:10].[CH:11](=O)[CH:12]([CH3:14])[CH3:13].N1CCCCC1>C1C=CC=CC=1.C(O)(=O)C>[CH3:11][CH:12]([CH3:14])[CH:13]=[C:8]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][N:2]=1)[C:9]#[N:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
N1=C(C=CC=C1)CC#N
Step Three
Name
Quantity
12.8 g
Type
reactant
Smiles
C(C(C)C)=O
Step Four
Name
Quantity
0.18 mL
Type
reactant
Smiles
N1CCCCC1
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Six
Name
Quantity
0.9 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
the reaction mixture is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated to dryness

Outcomes

Product
Name
Type
Smiles
CC(C=C(C#N)C1=NC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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